

chlorophyll c absorption spectrum in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: chlorophyll c

Cat. No.: B1171883

[Get Quote](#)

An In-depth Technical Guide to the Absorption Spectrum of **Chlorophyll c** in Various Solvents

For researchers, scientists, and professionals in drug development, understanding the spectral properties of chlorophylls is fundamental. **Chlorophyll c**, an accessory pigment found in many marine algae, plays a crucial role in photosynthesis by absorbing light in regions of the spectrum where chlorophyll a is less efficient.^[1] Its unique porphyrin structure, lacking the phytol tail common to other chlorophylls, results in distinct absorption characteristics that are significantly influenced by the surrounding solvent environment.^[2] This guide provides a detailed overview of the absorption spectra of **chlorophyll c** variants in different solvents, outlines a comprehensive experimental protocol for their determination, and visually represents the workflow.

Data Presentation: Absorption Maxima of Chlorophyll c

The absorption spectrum of **chlorophyll c** is characterized by three main peaks in the visible range. The precise wavelengths of these maxima (λ_{max}) exhibit a shift depending on the specific form of **chlorophyll c** (c_1 , c_2 , c_3 , and other derivatives) and the polarity of the solvent used for extraction.^{[3][4][5]} Polar solvents like acetone and methanol tend to cause a bathochromic (red) shift in the absorption peaks compared to less polar solvents such as diethyl ether.^{[1][6]} The quantitative data on these absorption maxima are summarized in the table below for easy comparison.

Chlorophyll c Type	Solvent	Peak I (nm)	Peak II (nm)	Peak III (nm)	Source
Chlorophyll c ₁	Diethyl ether	~444	~577	~626	[2]
Chlorophyll c ₁	Diethyl ether	445.7	578.5	627.7	[7]
Chlorophyll c ₁	Acetone	~447	~579	~629	[2]
Chlorophyll c ₁	100% Acetone	446.1	577.9	629.1	[7]
Nonpolar Chl c ₁ -like	Acetone	450	581	629	
Chlorophyll c ₂	Diethyl ether	~447	~580	~627	[2]
Chl c ₂ -MGDG	Diethyl ether	452	581	630	
Chlorophyll c ₂	Acetone	~450	~581	~629	[2]
Chl c ₂ -MGDG	Acetone	452.5	582.0	630.5	
Chlorophyll c ₃	Diethyl ether	~452	~585	~625	[2]
Chlorophyll c ₃	Acetone	~452	~585	~627	[2]
Chl c-like	Acetone	450.5	581.5	630.3	

Experimental Protocols

Determining the absorption spectrum of **chlorophyll c** involves a multi-step process, from sample collection to spectrophotometric analysis. The following protocol provides a detailed methodology based on established practices.[8][9][10]

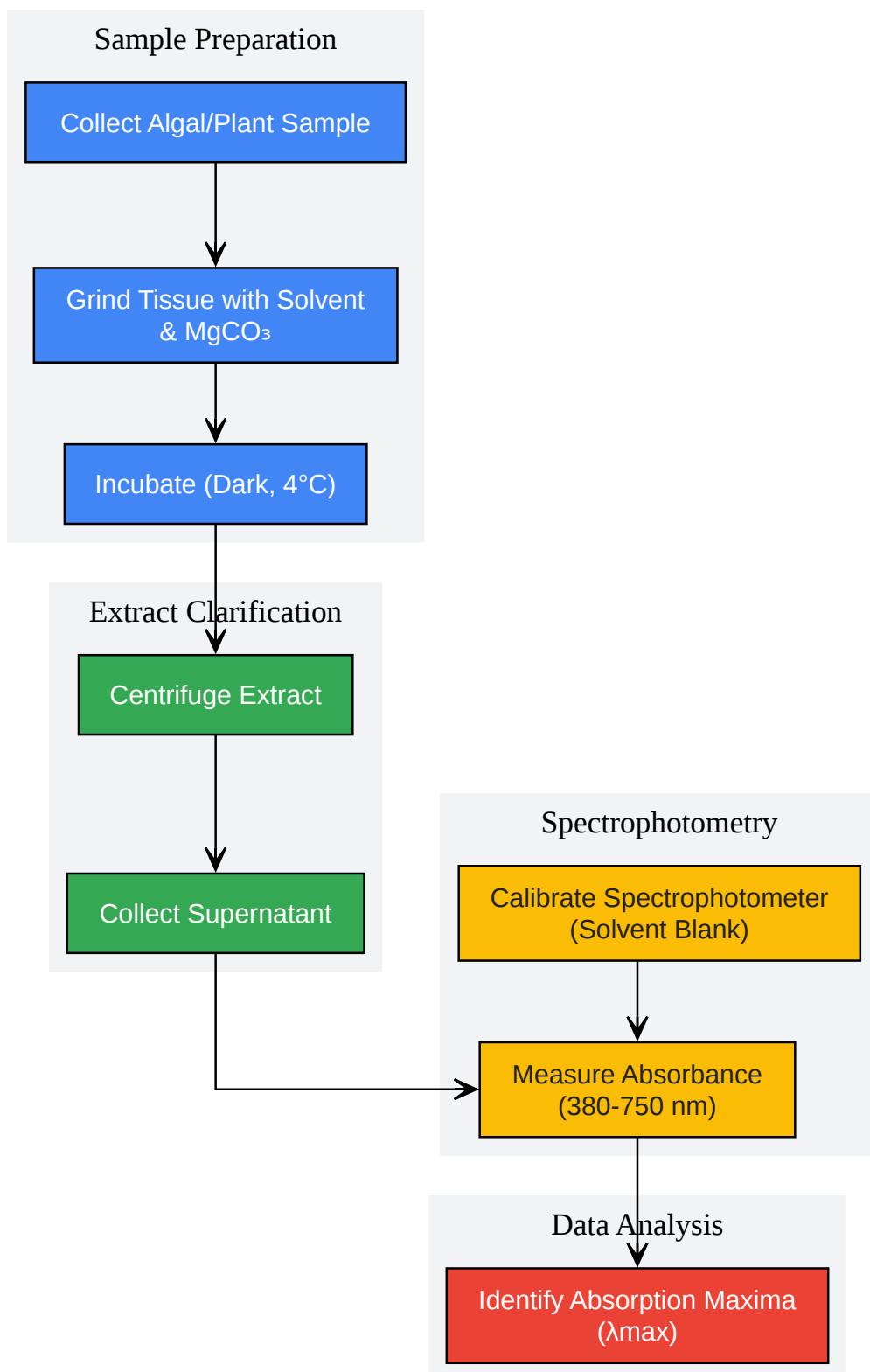
1. Sample Preparation and Pigment Extraction

- **Sample Collection:** For algal sources, cells are concentrated by filtering a known volume of water through a membrane or glass fiber filter.[11] For plant tissues, a known fresh weight of the material is used.[9][12]

- Extraction: The choice of solvent is critical as it affects extraction efficiency and the position of absorption maxima.[4][13] Commonly used polar solvents include acetone (80-100%), methanol, and ethanol.[9][10] Diethyl ether is a common nonpolar solvent used for these extractions.[10]
 - For Algal Samples: Place the filter in a centrifuge tube with a known volume of the chosen solvent (e.g., 10 mL of 90% acetone).[11]
 - For Plant Tissue: Grind the fresh tissue (e.g., 150 mg) with a mortar and pestle, adding a small amount of quartz sand and a few milliliters of the cooled solvent.[9] To prevent the degradation of chlorophyll to pheophytin, a neutralizing agent like magnesium carbonate ($MgCO_3$) can be added during grinding.[10]
- Cell Disruption (Optional but Recommended): To ensure complete extraction, especially from robust cells, sonication or homogenization of the sample in the solvent can be performed. [11]
- Incubation: The mixture is typically steeped for a period, often overnight at a low temperature (e.g., 4°C) in the dark to maximize pigment extraction and minimize degradation.[11][14]

2. Clarification of Pigment Extract

- To remove cellular debris and other particulate matter that can cause light scattering and interfere with absorbance readings, the extract must be clarified.[3]
- Centrifugation: Centrifuge the extract at high speed (e.g., 4500 rpm for 5 minutes).[9]
- Supernatant Collection: Carefully transfer the clear, colored supernatant containing the pigments into a clean volumetric flask using a pipette.[9][10] The volume is then adjusted to a known final volume with the same solvent.


3. Spectrophotometric Measurement

- Instrumentation: A calibrated UV-VIS spectrophotometer with a bandwidth of 2 nm or less is required.[8] Use optically matched quartz or glass cuvettes with a 1 cm path length.[14]

- Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30-45 minutes before taking measurements to ensure lamp stability.[14]
- Blanking: Calibrate the spectrophotometer to zero absorbance using a cuvette filled with the same solvent used for the extraction. This corrects for any absorbance from the solvent itself.[9]
- Sample Measurement:
 - Transfer an aliquot of the clarified pigment extract to a clean cuvette.
 - Place the cuvette in the spectrophotometer.
 - Scan the absorbance of the sample across the desired wavelength range (typically 380-750 nm).[12]
 - Record the absorbance values, paying close attention to the wavelengths of maximum absorbance (λ_{max}).
- Turbidity Check: Measure the absorbance at 750 nm. A reading greater than zero indicates turbidity in the sample, which can lead to an overestimation of pigment concentration.[3][11] If the reading is high, the sample should be re-centrifuged or filtered.[14]

Mandatory Visualization

The logical flow of the experimental procedure for determining the absorption spectrum of **chlorophyll c** is illustrated below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **chlorophyll c** absorption spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. peerj.com [peerj.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epic.awi.de [epic.awi.de]
- 8. participants.wepal.nl [participants.wepal.nl]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. jkip.kit.edu [jkip.kit.edu]
- 11. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 12. metabolism.net [metabolism.net]
- 13. rseco.org [rseco.org]
- 14. data.neonscience.org [data.neonscience.org]
- To cite this document: BenchChem. [chlorophyll c absorption spectrum in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171883#chlorophyll-c-absorption-spectrum-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com